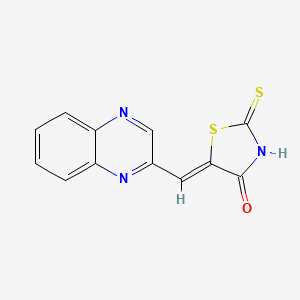
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide, also known as MMPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MMPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases.
作用机制
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor and preventing its activation by glutamate. By inhibiting mGluR5 signaling, this compound can modulate several downstream pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway. This compound can also affect the expression of genes involved in synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in different cell types and brain regions. In neurons, this compound can reduce the excitability and synaptic transmission by inhibiting the mGluR5-mediated activation of the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated calcium channels. This compound can also modulate the release of neurotransmitters such as dopamine, glutamate, and gamma-aminobutyric acid (GABA) by regulating the presynaptic mGluR5 autoreceptors. In glial cells, this compound can attenuate the production of pro-inflammatory cytokines and reactive oxygen species (ROS) by inhibiting the mGluR5-mediated activation of the nuclear factor-kappa B (NF-κB) and the nicotinamide adenine dinucleotide phosphate (NADPH) oxidase.
实验室实验的优点和局限性
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide has several advantages as a research tool, including its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its low toxicity and side effects. This compound can be administered by various routes, including intraperitoneal injection, oral gavage, and intracerebroventricular infusion. However, this compound also has some limitations, such as its short half-life and the potential for off-target effects on other mGluR subtypes or non-glutamatergic receptors. This compound may also exhibit different effects depending on the experimental conditions, such as the age, sex, and species of the animals, the dose and duration of the treatment, and the behavioral or cognitive tests used.
未来方向
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders, but further research is needed to validate its efficacy and safety in humans. Some of the future directions for this compound research include:
1. Developing more selective and stable mGluR5 antagonists with improved pharmacokinetic properties and fewer off-target effects.
2. Investigating the role of mGluR5 in other brain regions and cell types, such as the cerebellum, the striatum, and the immune cells.
3. Elucidating the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of mGluR5 inhibition in neurodegenerative diseases and traumatic brain injury.
4. Exploring the potential of mGluR5 antagonists as adjunctive therapies for addiction, anxiety, and depression.
5. Conducting clinical trials to evaluate the safety and efficacy of mGluR5 antagonists in humans with neurological and psychiatric disorders.
In conclusion, this compound is a potent and selective antagonist of mGluR5 that has been widely used as a research tool to investigate the role of mGluR5 in various physiological and pathological processes. This compound has several advantages and limitations as a research tool, and its future directions include developing more selective and stable mGluR5 antagonists, exploring its therapeutic potential in various disorders, and conducting clinical trials in humans.
合成方法
The synthesis of N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide involves the reaction of 2-methyl-3-phenylacryloyl chloride with 2-methoxy-1-methylethylamine in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain this compound in high purity and yield.
科学研究应用
N-(2-methoxy-1-methylethyl)-2-methyl-3-phenylacrylamide has been extensively studied as a pharmacological tool to investigate the role of mGluR5 in various physiological and pathological conditions. This compound has been used in in vitro and in vivo experiments to elucidate the signaling pathways and downstream effects of mGluR5 activation and inhibition. This compound has also been tested in animal models of neurological disorders such as Parkinson's disease, Huntington's disease, and fragile X syndrome, where mGluR5 dysregulation has been implicated.
属性
IUPAC Name |
(E)-N-(1-methoxypropan-2-yl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(9-13-7-5-4-6-8-13)14(16)15-12(2)10-17-3/h4-9,12H,10H2,1-3H3,(H,15,16)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUCHYUZPDFFK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=CC1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C(=C/C1=CC=CC=C1)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-tert-butylbenzoyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5492297.png)
![1-benzyl-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5492303.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5492313.png)
![3-benzyl-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5492315.png)

![5,5-dimethyl-1'-(4-morpholinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5492330.png)
![3-{2-[2-(4-chlorophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5492336.png)
![4-[(4-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}piperidin-1-yl)methyl]pyridine](/img/structure/B5492342.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5492348.png)
![2-[(3,4-dichlorobenzyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5492352.png)
![2-(methylthio)-7-(1-naphthyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5492356.png)

![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)
![1-[(4-methyl-1-piperazinyl)acetyl]-2-pyrrolidinone oxalate](/img/structure/B5492394.png)